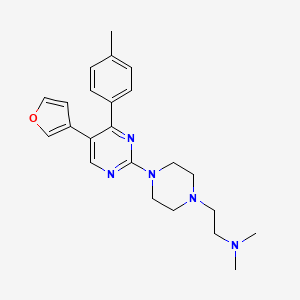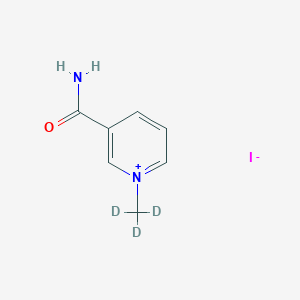
1-Methylnicotinamide-d3 Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide): is a deuterium-labeled derivative of 3-Carbamoyl-1-methylpyridin-1-ium. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to track and quantify metabolic pathways due to its stable isotope labeling properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) typically involves the deuteration of 3-Carbamoyl-1-methylpyridin-1-ium. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The iodide form is obtained by reacting the deuterated compound with iodine or an iodide salt under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often using specialized reactors to ensure high yield and purity. The deuterated compound is then subjected to iodination to produce the final product. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to verify the isotopic purity and chemical structure .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chloride salts, bromide salts, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various halide-substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as an internal standard in mass spectrometry to improve the accuracy and reproducibility of analytical results. It helps in distinguishing between endogenous and exogenous metabolites, reducing false positives .
Biology: In biological research, it is used to study metabolic pathways and enzyme activities. The stable isotope labeling allows for precise tracking of metabolic reactions and identification of key metabolic nodes .
Medicine: The compound is employed in pharmacokinetic studies to track the distribution, transformation, and clearance of drugs in the body. It helps in understanding drug mechanisms and evaluating potential side effects .
Industry: In industrial applications, it is used in the development of new compounds and optimization of chemical processes. The stable isotope labeling aids in the quantification and reconstruction of metabolic pathways, providing valuable insights for compound development .
作用機序
The mechanism of action of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) involves its use as a stable isotope label. The deuterium atoms allow for precise tracking and quantification of metabolic pathways without altering the compound’s molecular properties. This enables researchers to study metabolic reactions, enzyme activities, and pharmacokinetic profiles with high accuracy .
類似化合物との比較
3-Carbamoyl-1-methylpyridin-1-ium iodide: The non-deuterated form of the compound.
3-Dodecylcarbamoyl-1-methylpyridin-1-ium iodide: A derivative with a longer alkyl chain.
3-Methoxycarbonyl-1-methylpyridin-1-ium iodide: A derivative with a methoxycarbonyl group.
Uniqueness: The primary uniqueness of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) lies in its deuterium labeling. This stable isotope labeling provides significant advantages in tracking and quantifying metabolic pathways, making it a valuable tool in scientific research. The deuterium atoms do not alter the compound’s molecular properties but may slightly affect metabolic kinetics, providing more accurate and reproducible results in various applications .
特性
分子式 |
C7H9IN2O |
|---|---|
分子量 |
267.08 g/mol |
IUPAC名 |
1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |
InChIキー |
IWEIZMCTGMHCRE-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[I-] |
正規SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)

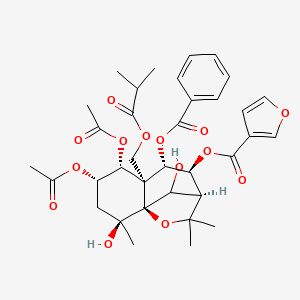
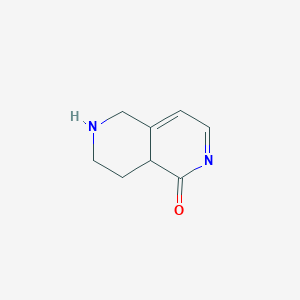

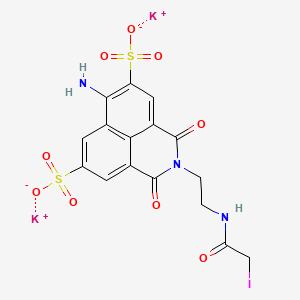
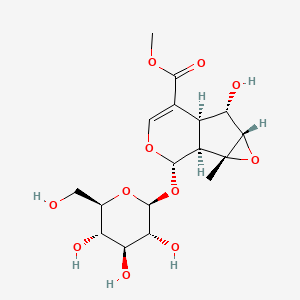
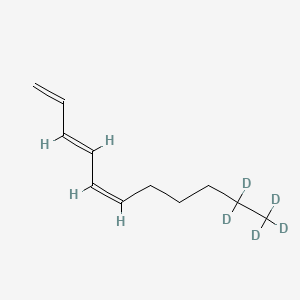
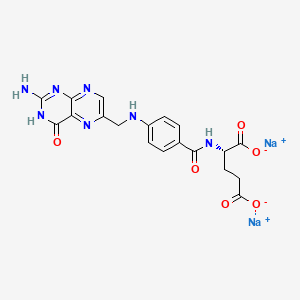
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
